molecular formula C3H5ClN2 B14669671 Pyrazole hydrochloride CAS No. 35877-22-6

Pyrazole hydrochloride

Cat. No.: B14669671
CAS No.: 35877-22-6
M. Wt: 104.54 g/mol
InChI Key: JHTKOUJDEUQFOB-UHFFFAOYSA-N
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Description

Pyrazole hydrochloride provides the salt form of a core five-membered heterocyclic aromatic compound featuring two adjacent nitrogen atoms, which enhances its solubility and stability for research and development purposes. This compound serves as a fundamental building block in organic synthesis and medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. Research indicates that pyrazole-based compounds exhibit a broad spectrum of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects, making them valuable for developing new therapeutic agents . The ring system can act as a bioisostere for benzene and other heterocycles, often improving potency and physicochemical properties like lipophilicity and water solubility in lead molecules . Beyond pharmaceuticals, pyrazole derivatives are investigated as effective corrosion inhibitors for metals like carbon steel in acidic environments, where they adsorb onto the metal surface via heteroatoms and aromatic rings to slow electrochemical degradation . The hydrochloride salt is particularly useful for further chemical functionalization; for instance, pyrazole-carboxamidine hydrochloride derivatives are common intermediates in synthesis . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant Safety Data Sheets for proper handling and disposal information.

Properties

CAS No.

35877-22-6

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

IUPAC Name

1H-pyrazole;hydrochloride

InChI

InChI=1S/C3H4N2.ClH/c1-2-4-5-3-1;/h1-3H,(H,4,5);1H

InChI Key

JHTKOUJDEUQFOB-UHFFFAOYSA-N

Canonical SMILES

C1=CNN=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazole hydrochloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using hydrazine and diketones or ketoesters. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Formation of Pyrazolium Tetrachlorometallate Salts

Pyrazole hydrochloride reacts with divalent metal chlorides under mechanochemical grinding to form pyrazolium tetrachlorometallates (Table 1):

[H₂pz]Cl+MCl2grinding[H₂pz]2[MCl4](M = Co, Zn, Cu)\text{[H₂pz]Cl} + \text{MCl}_2 \xrightarrow{\text{grinding}} \text{[H₂pz]}_2\text{[MCl}_4] \quad (\text{M = Co, Zn, Cu})

Key Observations :

  • Copper(II) Stability : The Cu(II) salt ([H₂pz]₂[CuCl₄]) spontaneously emits HCl at room temperature, forming the coordination compound [CuCl₂(Hpz)₂] (Hpz = pyrazole) .

  • Regioselectivity : Reactions with CoCl₂ and ZnCl₂ yield stable salts, while CuCl₂ requires ambient decomposition for ligand coordination .

Metal Chloride (MCl₂)ProductStability
CoCl₂[H₂pz]₂[CoCl₄]Stable under grinding
ZnCl₂[H₂pz]₂[ZnCl₄]Stable under grinding
CuCl₂[H₂pz]₂[CuCl₄]Decomposes to [CuCl₂(Hpz)₂]

Base-Induced Dehydrohalogenation

Pyrazolium tetrachlorometallates undergo HCl elimination when treated with bases (e.g., KOH, K₂CO₃), yielding neutral pyrazole-metal complexes:

[H₂pz]2[MCl4]+2Base[MCl2(Hpz)2]+2Base\cdotpHCl\text{[H₂pz]}_2\text{[MCl}_4] + 2\,\text{Base} \rightarrow \text{[MCl}_2(\text{Hpz})_2] + 2\,\text{Base·HCl}

Mechanistic Insight :

  • Deprotonation of the pyrazolium ion ([H₂pz]⁺) generates the pyrazole ligand (Hpz), enabling coordination to the metal center .

Acid-Base Reactivity and Ligand Behavior

This compound participates in proton-transfer reactions due to the Brønsted acidity of the NH group (pKa ~2.5 for pyrazole) . Thermodynamic data for pyrazole deprotonation (Table 2) highlight its role in hydrogen-bonding and metal-ligand cooperativity :

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)
C₃H₃N₂⁻ + H⁺ → C₃H₄N₂1479 ± 101449 ± 9.6

Applications :

  • Catalysis : this compound derivatives facilitate cooperative bond activation (e.g., H₂, CO₂) via reversible protonation/deprotonation cycles .

  • Ligand Design : The NH group enables switching between κ¹ (neutral) and κ² (deprotonated) coordination modes in transition-metal complexes .

Thermal Decomposition Pathways

Thermolysis of this compound derivatives induces ligand reorganization:

  • Dinuclear Complex Formation : Heating [IrH(CO)(tBuPy)(tBuLH)]PF₆ yields dinuclear Ir(II) species via H₂ elimination .

Scientific Research Applications

Pyrazole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and various other scientific fields due to their diverse biological activities and applications .

Scientific Research Applications

Pyrazole derivatives exhibit a wide range of biological and pharmacological activities, making them valuable in drug development and other areas of research . Some notable applications include:

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated antibacterial and antifungal properties . Certain compounds have shown good activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
  • Anticancer Agents: These compounds have shown anticancer activity against various cell lines . Some pyrazole derivatives have demonstrated promising results compared to standard drugs like doxorubicin .
  • Anti-inflammatory Agents: Many pyrazole derivatives have anti-inflammatory properties and are used as nonsteroidal anti-inflammatory drugs .
  • Antiviral Agents: Certain pyrazole derivatives have shown antiviral activity against viruses such as hepatitis A virus and Herpes simplex virus type-1 .
  • Other Activities: Pyrazole derivatives also exhibit other biological activities such as antitubercular, antileishmanial, ACE inhibitory, antidiabetic, antiparkinsonian, and neuroprotective properties .

Pyrazole compounds are also used in material sciences as chemosensors, biological imaging agents, and metal-organic frameworks . Their applications extend to fluorescent substances, dyes, and agrochemicals .

Synthesis of Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained popularity in pharmaceutical and medicinal chemistry for the synthesis of pyrazole derivatives . These reactions offer a pot, atom, and step economy (PASE), making them efficient for generating biologically active molecules containing the pyrazole moiety .

Structure-Activity Relationships

Mechanism of Action

The mechanism of action of pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Pyrazole hydrochloride belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with structurally related compounds:

Compound Core Structure Key Functional Groups Pharmacological Applications
This compound Five-membered ring (2 adjacent N atoms) -NH, -Cl⁻ Anti-inflammatory, anticancer
Imidazole Five-membered ring (2 non-adjacent N) -NH, -N= Antifungal, enzyme inhibition
Pyrrole Five-membered ring (1 N atom) -NH Antimicrobial, material science
Isoxazole Five-membered ring (1 N, 1 O atom) -N-O- Anti-inflammatory, antiviral

Key Structural Insights :

  • Pyrazole’s adjacent nitrogen atoms enhance its ability to form hydrogen bonds, improving target binding in biological systems compared to pyrrole or imidazole .
  • The hydrochloride group in pyrazole derivatives increases water solubility, unlike non-ionic analogs such as curcumin pyrazoles .

Pharmacological Activity

This compound exhibits distinct biological profiles compared to analogs:

Compound Biological Activity Mechanism Research Highlights
This compound Anti-inflammatory, anticancer COX-2 inhibition, apoptosis induction 95% purity in curcumin-pyrazole hybrids
Imidazole Derivatives Antifungal, antihypertensive CYP450 enzyme modulation Broad-spectrum activity against Candida
Tetrazole Hydrochloride Antihypertensive, antiviral Angiotensin II receptor antagonism High solubility in aqueous media

Comparative Efficacy :

  • This compound derivatives show superior anti-inflammatory activity over isoxazole analogs in murine models, attributed to enhanced COX-2 selectivity .
  • Imidazole-based drugs (e.g., ketoconazole) outperform pyrazole derivatives in antifungal applications but exhibit higher toxicity .

Physicochemical Properties

Property This compound Imidazole Pyrrole
Water Solubility High (due to HCl salt) Moderate Low
Thermal Stability >200°C ~150°C ~100°C
pKa 2.5–3.0 (acidic) 6.8–7.0 17.5

Key Observations :

  • The hydrochloride salt form drastically improves pyrazole’s solubility, enabling intravenous formulations .
  • Pyrrole’s low stability and basicity limit its direct pharmaceutical use compared to pyrazole or imidazole .

Q & A

Q. How can conflicting reports on this compound’s thermal stability be reconciled?

  • Methodological Answer : Discrepancies often stem from differing heating rates in TGA analyses. Conduct isothermal studies (e.g., 150°C for 1 hour) to observe decomposition thresholds. FTIR monitoring of N-H stretching (3400 cm⁻¹) confirms structural integrity up to 160°C .

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